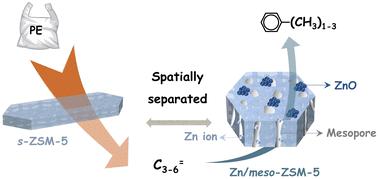Selective conversion of polyethylene wastes to methylated aromatics through cascade catalysis
EES Catalysis Pub Date: 2023-04-07 DOI: 10.1039/d3ey00011g
Abstract
Upcycling polyethylene into aromatics has attracted much attention for converting plastic wastes into valuable chemicals, but the general routes strongly depend on harsh conditions, precious metals, and/or wide product distributions. Herein, we report the catalytic conversion of polyethylene to methylated aromatics with high yields over the catalysts of aluminosilicate MFI zeolite nanosheets (s-ZSM-5) and mesoporous MFI zeolite modified with zinc species (Zn/meso-ZSM-5) for cascade reactions of polyethylene depolymerization and olefin aromatization, respectively. Following this route, polyethylene was fully converted into C5+ products yielding 60.1%, of which 76.7% were aromatics at 400 °C, and 93.4% of the collected aromatics were industrially important methylated aromatics, including toluene, xylene, and mesitylene. This strategy can be extended to convert single-use plastics into methylated aromatics, such as polyethylene bottles, shopping bags, food packages, and DKR-310 plastics.
Recommended Literature
- [1] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [2] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [3] One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes†
- [4] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†
- [5] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [6] Encoded peptide libraries and the discovery of new cell binding ligands†
- [7] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [8] Facile direct synthesis of ZnO nanoparticles within lyotropic liquid crystals: towards organized hybrid materials†
- [9] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [10] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 1733-55-7









